3-Methyl-1-(oxan-4-yl)butan-1-one
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Overview
Description
3-Methyl-1-(oxan-4-yl)butan-1-one: is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is also known by its IUPAC name, 3-methyl-1-tetrahydro-2H-pyran-4-yl-1-butanone . This compound is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and a butanone group, which is a four-carbon ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(oxan-4-yl)butan-1-one typically involves the reaction of 3-methylbutan-1-ol with tetrahydropyran-4-one under acidic conditions. The reaction proceeds via nucleophilic addition of the alcohol to the carbonyl group of the ketone, followed by dehydration to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-1-(oxan-4-yl)butan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Methyl-1-(oxan-4-yl)butan-1-one is used as an intermediate in organic synthesis. It is utilized in the preparation of various complex molecules and as a building block in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound may be used to study metabolic pathways and enzyme interactions. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure makes it valuable in the formulation of various consumer products .
Mechanism of Action
The mechanism of action of 3-Methyl-1-(oxan-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
3-Methyl-1-(tetrahydro-2H-pyran-4-yl)butan-1-one: Similar structure but with different substituents.
4-Methyl-1-(oxan-4-yl)butan-1-one: Similar structure but with a different position of the methyl group.
3-Methyl-1-(oxan-4-yl)pentan-1-one: Similar structure but with an additional carbon in the chain.
Uniqueness: 3-Methyl-1-(oxan-4-yl)butan-1-one is unique due to its specific combination of a tetrahydropyran ring and a butanone group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
3-methyl-1-(oxan-4-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)7-10(11)9-3-5-12-6-4-9/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMNEQZRTWJFLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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